molecular formula C17H11N4O3+ B14406773 6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium CAS No. 88172-45-6

6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium

Cat. No.: B14406773
CAS No.: 88172-45-6
M. Wt: 319.29 g/mol
InChI Key: XMBFJUKHPWGSMO-UHFFFAOYSA-O
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Description

6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium is a complex heterocyclic compound It features a benzimidazoquinoline core, which is a fused ring system combining benzimidazole and quinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and quinoline precursors, followed by their fusion to form the benzimidazoquinoline core. Key steps include nitration, methylation, and cyano group introduction under controlled conditions. Common reagents used in these steps include nitric acid, methyl iodide, and cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Quinoline derivatives: Widely used in medicinal chemistry for their antimalarial and anticancer activities.

Uniqueness

6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium is unique due to its fused ring system, which combines the properties of both benzimidazole and quinoline. This structural feature enhances its ability to interact with biological targets and contributes to its diverse range of applications.

Properties

CAS No.

88172-45-6

Molecular Formula

C17H11N4O3+

Molecular Weight

319.29 g/mol

IUPAC Name

5-hydroxy-7-methyl-3-nitrobenzimidazolo[1,2-a]quinolin-7-ium-6-carbonitrile

InChI

InChI=1S/C17H10N4O3/c1-19-14-4-2-3-5-15(14)20-13-7-6-10(21(23)24)8-11(13)16(22)12(9-18)17(19)20/h2-8H,1H3/p+1

InChI Key

XMBFJUKHPWGSMO-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=C2C(=C(C3=C(N2C4=CC=CC=C41)C=CC(=C3)[N+](=O)[O-])O)C#N

Origin of Product

United States

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